molecular formula C13H10N2O2 B1604427 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 929000-87-3

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1604427
CAS No.: 929000-87-3
M. Wt: 226.23 g/mol
InChI Key: BEDGQGYVNVJQLQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical research compound belonging to the 3-cyano-2-pyridone class, which is recognized for its potential in anticancer and phosphodiesterase (PDE) inhibition studies . While specific data on this compound is limited, structurally related 4,6-diaryl-3-cyano-2-pyridones have demonstrated significant tumor cell growth inhibitory activity , particularly against the human HT-29 colon adenocarcinoma cell line, with one analog exhibiting an IC50 value of 1.25 μM . The core 2-pyridone scaffold is a privileged structure in medicinal chemistry, present in various bioactive molecules and commercial drugs . The mechanism of action for this chemical class is multi-target in nature. These compounds are investigated as potential inhibitors of oncogenic kinases like PIM-1 , which plays a critical role in cell survival and proliferation . They may also inhibit phosphodiesterase enzymes ( PDE3A and PDE4B ), leading to elevated intracellular cyclic nucleotide levels (cAMP/cGMP), which can induce apoptosis and suppress proliferation in cancer cells . The specific substitution pattern on the pyridone core, particularly at the 1-, 4-, and 6-positions, is crucial for modulating potency and selectivity towards these different molecular targets . This compound serves as a valuable building block for the synthesis of more complex nitrogen-containing heterocycles and for exploring structure-activity relationships in drug discovery . Handling Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct a comprehensive risk assessment before using this material.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-12-6-4-11(5-7-12)15-8-2-3-10(9-14)13(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDGQGYVNVJQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650393
Record name 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-87-3
Record name 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 4-Methoxybenzaldehyde with Ethyl Cyanoacetate

This method involves a multi-step reaction sequence starting with 4-methoxybenzaldehyde and ethyl cyanoacetate under acidic conditions.

Procedure :

  • Step 1 (Knoevenagel Condensation) :
    A mixture of 4-methoxybenzaldehyde (1 equiv.), ethyl cyanoacetate (1 equiv.), and ammonium acetate (1.5 equiv.) in glacial acetic acid is refluxed for 6–8 hours. The reaction forms a chalcone intermediate via Knoevenagel condensation.
  • Step 2 (Cyclization) :
    The intermediate undergoes cyclization under the same acidic conditions to yield the dihydropyridine core.
  • Step 3 (Oxidation) :
    Oxidation of the dihydropyridine ring using mild oxidizing agents (e.g., hydrogen peroxide or air) introduces the 2-oxo group.

Conditions :

  • Solvent: Acetic acid or ethanol
  • Temperature: 80–100°C (reflux)
  • Yield: 60–75%

Key Findings :

  • The use of ammonium acetate as a nitrogen source facilitates cyclization.
  • Ethanol as a solvent improves solubility but may reduce reaction efficiency compared to acetic acid.

Modified Piperidinium Acetate-Catalyzed Synthesis

This method optimizes cyclization using piperidinium acetate as a catalyst under reflux conditions.

Procedure :

  • A mixture of 4-methoxybenzaldehyde (1 equiv.), ethyl cyanoacetate (1 equiv.), and piperidinium acetate (10 mol%) in ethanol is refluxed for 4–5 hours.
  • The reaction proceeds via a one-pot mechanism, combining condensation and cyclization steps.

Conditions :

  • Catalyst: Piperidinium acetate
  • Solvent: Ethanol
  • Temperature: 78°C (reflux)
  • Yield: 65–70%

Advantages :

  • Shorter reaction time compared to traditional acetic acid-mediated methods.
  • Reduced side product formation due to controlled basicity of the catalyst.

Industrial-Scale Continuous Flow Synthesis

For scalable production, continuous flow reactors are employed to enhance efficiency and yield.

Procedure :

  • Step 1 : 4-Methoxybenzaldehyde and ethyl cyanoacetate are mixed in a microreactor under high-temperature conditions (120–150°C).
  • Step 2 : The output is directly fed into a second reactor for oxidation, using catalytic amounts of vanadium pentoxide (V₂O₅) .

Conditions :

  • Residence time: 10–15 minutes per reactor
  • Catalyst: V₂O₅ (2 mol%)
  • Yield: 80–85%

Key Benefits :

  • Improved heat and mass transfer compared to batch reactors.
  • Suitable for gram-to-kilogram scale production.

Alternative Route via Enolate Intermediate

This method utilizes a preformed enolate to streamline the synthesis.

Procedure :

  • Step 1 : Generation of sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate by treating 4-methoxybenzaldehyde with sodium hydride in THF.
  • Step 2 : Reaction with cyanothioacetamide in the presence of Aliquat 336 (phase-transfer catalyst) yields the cyclized product.
  • Step 3 : Acidic workup (HCl) introduces the 2-oxo group.

Conditions :

  • Solvent: THF/water biphasic system
  • Catalyst: Aliquat 336 (5 mol%)
  • Yield: 70–78%

Notable Feature :

  • Avoids harsh oxidation steps by leveraging in situ enolate formation.

Comparative Analysis of Methods

Method Solvent Catalyst Temperature (°C) Yield (%) Scalability
Cyclocondensation Acetic acid Ammonium acetate 100 60–75 Moderate
Piperidinium acetate Ethanol Piperidinium acetate 78 65–70 High
Continuous flow Toluene V₂O₅ 120–150 80–85 Industrial
Enolate route THF/water Aliquat 336 25–40 70–78 Lab-scale

Critical Considerations

  • Oxidation Control : Over-oxidation can lead to pyridine N-oxide byproducts. Use of controlled oxidizing agents (e.g., H₂O₂) is critical.
  • Substituent Effects : Electron-donating groups (e.g., 4-methoxy) enhance reactivity in cyclization steps but may require adjusted stoichiometry.
  • Green Chemistry : Ethanol and water-based systems are preferred for sustainability, though they may trade off efficiency.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which can affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: The presence of a carboxylic acid group can influence its solubility and interaction with biological targets.

    1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-thiol:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Biological Activity

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 302.33 g/mol
  • Melting Point : 195 – 196 °C

Table 1: Physical Properties

PropertyValue
Molecular FormulaC19_{19}H14_{14}N2_{2}O2_{2}
Molecular Weight302.33 g/mol
Melting Point195 – 196 °C

Antimicrobial Activity

Research has shown that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. A study highlighted the antimicrobial evaluation of various derivatives, including those similar to this compound. The Minimum Inhibitory Concentration (MIC) values for these compounds against several pathogens were promising.

Case Study: Antimicrobial Evaluation

In a comparative study, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 1.0 µg/mL. Additionally, the compound showed a reduction in biofilm formation by up to 70% compared to control groups, indicating its potential as an antibiofilm agent .

Anticancer Activity

The anticancer properties of dihydropyridine derivatives have garnered attention due to their ability to target various cancer cell lines. Research indicates that the compound exhibits cytotoxic effects against different cancer types, including colon cancer (HT-29 cells).

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HT-2910.5Induction of apoptosis
MCF-712.0Inhibition of cell proliferation
HeLa15.0Cell cycle arrest at G2/M phase

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and cell division.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of the methoxy group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

Pharmacological Studies

Recent pharmacological studies have focused on the drug-likeness and bioavailability of this compound. The results indicate that it adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.

Table 3: Drug-Likeness Properties

PropertyValue
LogP3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
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1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

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